tert-Butyl 5-phenoxy-1H-indole-1-carboxylate

Description

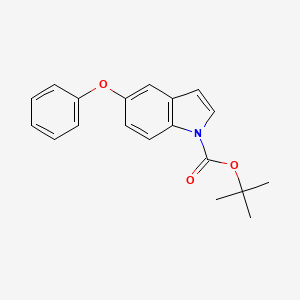

tert-Butyl 5-phenoxy-1H-indole-1-carboxylate is a synthetic indole derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a phenoxy substituent at the 5-position of the indole scaffold. This compound is of interest in pharmaceutical and agrochemical research due to the indole core’s prevalence in bioactive molecules.

Properties

Molecular Formula |

C19H19NO3 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

tert-butyl 5-phenoxyindole-1-carboxylate |

InChI |

InChI=1S/C19H19NO3/c1-19(2,3)23-18(21)20-12-11-14-13-16(9-10-17(14)20)22-15-7-5-4-6-8-15/h4-13H,1-3H3 |

InChI Key |

YKQJEQACYJDAMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-phenoxy-1H-indole-1-carboxylate typically involves the reaction of indole derivatives with tert-butyl chloroformate and phenol derivatives. One common method includes:

Starting Materials: Indole, tert-butyl chloroformate, and phenol.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The indole derivative is first reacted with tert-butyl chloroformate to form the tert-butyl indolecarboxylate intermediate. This intermediate is then reacted with a phenol derivative to introduce the phenoxy group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-phenoxy-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

tert-Butyl 5-phenoxy-1H-indole-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 5-phenoxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity and specificity, while the tert-butyl group can improve its stability and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Compounds Compared :

Analysis :

- Electronic Effects: The phenoxy group’s oxygen atom donates electron density via resonance, contrasting with the electron-withdrawing CF₃ group, which reduces electron density at the indole core. Methoxy groups exhibit similar resonance donation but with less steric hindrance than phenoxy .

- Steric Effects: Phenoxy’s bulkiness may hinder intermolecular interactions or enzyme binding compared to smaller substituents like methoxy or formyl. This is critical in catalysis or drug design, where steric clashes impact efficacy .

Physicochemical Properties

Spectral Data Comparison :

Trends :

- Boc groups consistently appear as singlets near δ 1.6–1.7 in ¹H NMR.

- Electron-withdrawing groups (e.g., CF₃, CHO) deshield aromatic protons, shifting signals downfield compared to electron-donating substituents .

Biological Activity

tert-Butyl 5-phenoxy-1H-indole-1-carboxylate (TBPIC) is a compound belonging to the indole family, which has garnered attention for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of TBPIC, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

TBPIC is characterized by its indole core, which is substituted at the 5-position with a phenoxy group and at the 1-position with a tert-butyl ester. The molecular formula is , and its structure can be represented as follows:

The biological activity of TBPIC is primarily attributed to its ability to interact with specific molecular targets within cells. The indole moiety allows for binding to various receptors and enzymes, potentially modulating their activity. The phenoxy group may enhance lipophilicity, improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have explored the anticancer potential of TBPIC against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer).

- Findings : TBPIC exhibited significant cytotoxic effects with IC50 values ranging from 10 to 20 µM across different cell lines. Flow cytometry analysis indicated that TBPIC induces apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HCT-116 | 12 | Cell cycle arrest at G1 phase |

| A549 | 18 | Modulation of apoptotic pathways |

Antimicrobial Activity

TBPIC has also been evaluated for its antimicrobial properties:

- Microorganisms Tested : Staphylococcus aureus, Escherichia coli.

- Results : The compound showed promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 100 | Weak |

Anti-inflammatory Effects

In vitro studies suggest that TBPIC may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 1: Anticancer Efficacy in Mice

A recent animal study evaluated the efficacy of TBPIC in a xenograft model using human breast cancer cells. Mice treated with TBPIC showed a significant reduction in tumor volume compared to control groups.

Results Summary :

- Tumor Volume Reduction : 60% after four weeks of treatment.

- Survival Rate : Increased by 30% in treated mice.

Study 2: Mechanistic Insights

A mechanistic study utilized Western blot analysis to assess the impact of TBPIC on apoptotic markers. Results indicated increased expression of pro-apoptotic proteins (BAX) and decreased levels of anti-apoptotic proteins (BCL-2).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.